molecular formula C15H12Br2N4O B14298570 Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- CAS No. 114659-79-9

Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-

Cat. No.: B14298570
CAS No.: 114659-79-9
M. Wt: 424.09 g/mol
InChI Key: HOVJSLVQBXFGGS-UHFFFAOYSA-N
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Description

Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- is a chemical compound with the molecular formula C15H14Br2N4O It is characterized by the presence of two 4-bromophenyl groups attached to a carbonic dihydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- typically involves the reaction of carbonic dihydrazide with 4-bromobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The mixture is heated under reflux conditions for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Carbonic dihydrazide, bis[(2-hydroxyphenyl)methylene]-: Similar structure but with hydroxy groups instead of bromine atoms.

    Carbonic dihydrazide, bis[(4-chlorophenyl)methylene]-: Similar structure but with chlorine atoms instead of bromine.

Uniqueness

Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs .

Properties

CAS No.

114659-79-9

Molecular Formula

C15H12Br2N4O

Molecular Weight

424.09 g/mol

IUPAC Name

1,3-bis[(4-bromophenyl)methylideneamino]urea

InChI

InChI=1S/C15H12Br2N4O/c16-13-5-1-11(2-6-13)9-18-20-15(22)21-19-10-12-3-7-14(17)8-4-12/h1-10H,(H2,20,21,22)

InChI Key

HOVJSLVQBXFGGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)NN=CC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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